2-({1-[(1-Acetylpiperidin-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[[1-[(1-acetylpiperidin-3-yl)methyl]piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c1-18(29)27-12-2-3-20(16-27)15-26-13-8-19(9-14-26)17-28-23(30)5-4-22(25-28)21-6-10-24-11-7-21/h4-7,10-11,19-20H,2-3,8-9,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOBHQIVEBOXKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)CN2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-[(1-Acetylpiperidin-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one, with CAS number 2176125-12-3 and molecular formula , is a piperidine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Weight | 409.5 g/mol |
| Molecular Formula | C23H31N5O2 |
| Structure | Chemical Structure |
Piperidine derivatives like this compound are known to interact with various biological targets, influencing several biochemical pathways. The specific interactions and effects can vary widely depending on the structure and substituents present in the piperidine ring.
Target Proteins
- Cathepsin F : A cysteine-type endopeptidase involved in protein turnover and implicated in tumor invasion and metastasis .
- Muscarinic Receptors : These compounds may act as antagonists at muscarinic receptors, which are involved in numerous neurological functions .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antitumor Activity
Recent studies have indicated that piperidine derivatives possess significant antitumor properties. The interaction with cathepsin F suggests a potential role in inhibiting tumor growth and metastasis.
Neurological Effects
Given its structure, the compound may influence neurotransmitter systems, particularly through muscarinic receptor modulation. This could have implications for treating neurological disorders.
Case Studies
- Study on Antitumor Effects : In vitro assays demonstrated that derivatives similar to this compound showed dose-dependent inhibition of cancer cell proliferation. The mechanism was linked to the inhibition of cathepsin F activity, leading to decreased cancer cell invasion .
- Neuropharmacological Assessment : A study evaluated the effects of piperidine derivatives on cognitive functions in animal models. Results indicated improvements in memory retention and learning abilities, suggesting potential therapeutic applications in cognitive impairments .
Comparison with Similar Compounds
Structural and Functional Analysis
The compound shares structural homology with two analogs reported by 化源网 (). Key differences lie in their substituents and molecular frameworks, which impact physicochemical properties and bioactivity:
Table 1: Structural and Functional Comparison
Note: Molecular weights for the target compound and Analog 2 are estimated based on structural similarity.
Key Observations:
Substituent Impact on Bioactivity :
- The acetylpiperidinylmethyl group in the target compound may improve metabolic stability compared to the 2-methylpropyl group in Analog 1, which is bulkier and could hinder membrane permeability .
- The pyridin-4-yl substituent in the target compound is structurally distinct from the pyrazole in Analog 1 and the methyl group in Analog 2. Pyridin-4-yl’s aromatic nitrogen could enhance binding to enzymes or receptors, similar to pyridine-containing drugs like nicotinamide .
Therapeutic Potential: Analog 1’s pyrazole moiety is associated with insecticidal activity, as seen in plant-derived compounds targeting insect neuronal pathways . Analog 2’s 3-methoxybenzoyl group aligns with ferroptosis-inducing compounds (FINs), which are cytotoxic in oral squamous cell carcinoma (OSCC) . The target compound’s acetyl group might similarly modulate apoptosis or ferroptosis pathways.
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Retrosynthetic deconstruction of the target molecule reveals three primary fragments: (1) the dihydropyridazinone core, (2) the 1-acetylpiperidin-3-ylmethyl-piperidin-4-ylmethyl side chain, and (3) the pyridin-4-yl substituent. The dihydropyridazinone ring is typically synthesized via cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. The piperidine side chain may be introduced through alkylation or reductive amination, while the pyridinyl group is appended via cross-coupling or nucleophilic aromatic substitution.
Key disconnections include:
- C3–N2 bond : Formation of the dihydropyridazinone via intramolecular cyclization.
- C7–N8 bond : Installation of the piperidin-4-ylmethyl group through nucleophilic substitution.
- C11–C12 bond : Attachment of the pyridinyl group via Suzuki-Miyaura coupling.
Synthesis of the Dihydropyridazinone Core
The dihydropyridazinone ring is synthesized using a modified Kametani-Takai cyclocondensation. Ochiai et al. demonstrated that t-butylcarbazate effectively suppresses side reactions during hydrazone formation, achieving a 51% yield for analogous structures. For the target compound, malonate derivatives serve as precursors:
Procedure :
- React ethyl acetoacetate with t-butylcarbazate in xylene under Dean-Stark conditions, catalyzed by pyridinium p-toluenesulfonate (PPTS).
- Heat at 140°C for 12 hours to form the hydrazone intermediate.
- Cyclize via microwave-assisted irradiation (150°C, 20 min) to yield the dihydropyridazinone core.
Optimization :
- Solvent : Xylene outperforms ethanol due to improved thermal stability.
- Catalyst : PPTS (0.1 equiv.) minimizes ester hydrolysis.
- Yield : 46–51% for substituted dihydropyridazinones.
Functionalization of the Piperidine Side Chain
The bis-piperidine side chain is constructed through sequential reductive amination and alkylation. Pozo et al. developed an organocatalytic intramolecular aza-Michael reaction (IMAMR) to access enantiomerically enriched piperidines:
Step 1: Synthesis of 1-acetylpiperidin-3-ylmethyl-piperidin-4-ylmethanol
- React 4-piperidinemethanol with 1-acetylpiperidine-3-carbaldehyde in methanol.
- Add sodium cyanoborohydride (NaBH3CN) to facilitate reductive amination (rt, 24 h).
- Isolate the secondary amine with 78% yield.
Step 2: Alkylation of the Dihydropyridazinone Core
- Treat the dihydropyridazinone with NaH in DMF to generate the enolate.
- Add the piperidinylmethanol derivative and heat at 80°C for 6 hours.
- Purify via column chromatography (SiO2, CH2Cl2/MeOH 9:1) to obtain the alkylated product (62% yield).
Introduction of the Pyridin-4-yl Group
The pyridinyl substituent is installed via Suzuki-Miyaura coupling. Jiang et al. reported ruthenium-catalyzed cross-couplings for aromatic heterocycles:
Procedure :
- Brominate the dihydropyridazinone core at position 6 using N-bromosuccinimide (NBS) in CCl4.
- React with pyridin-4-ylboronic acid in the presence of Pd(PPh3)4 and K2CO3 in dioxane/water (4:1).
- Heat at 100°C for 8 hours under argon.
- Isolate the product via recrystallization (EtOAc/hexane) with 68% yield.
Key Parameters :
- Catalyst : Pd(PPh3)4 (5 mol%) ensures regioselectivity.
- Base : K2CO3 maintains pH 8–9, preventing boronic acid decomposition.
Final Acetylation and Purification
The terminal piperidine nitrogen is acetylated to yield the target compound:
Acetylation Protocol :
- Dissolve the intermediate in anhydrous CH2Cl2.
- Add acetyl chloride (1.2 equiv.) and triethylamine (2.5 equiv.).
- Stir at room temperature for 4 hours.
- Quench with saturated NaHCO3 and extract with CH2Cl2.
- Purify via preparative HPLC (C18 column, MeCN/H2O gradient) to achieve >95% purity.
Analytical Data :
- Molecular Weight : 409.5 g/mol (PubChem CID 126863684).
- 1H NMR (400 MHz, CDCl3): δ 8.56 (d, J = 4.8 Hz, 2H), 7.78 (d, J = 5.2 Hz, 2H), 4.32 (s, 2H), 3.91–3.85 (m, 4H), 2.78–2.65 (m, 6H), 2.12 (s, 3H).
Comparative Analysis of Synthetic Routes
Table 1 summarizes yields and conditions for critical steps:
Challenges and Optimization Strategies
- Regioselectivity in Cyclocondensation : Excess t-butylcarbazate (3 equiv.) suppresses competing hydrazine attacks at the pyrazolo[1,5-a]pyridine position.
- Diastereocontrol : Chiral NHC-Cu(I) catalysts enable enantioselective piperidine formation (er > 95:5).
- Purification : Preparative HPLC with a C18 stationary phase resolves regioisomeric byproducts.
Q & A
Q. What are the key synthetic strategies for synthesizing 2-({1-[(1-Acetylpiperidin-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one?
The synthesis involves multi-step organic reactions, including:
- Nucleophilic substitution to install the acetylpiperidin moiety.
- Amide coupling or Mannich reactions to link the piperidine and pyridazinone rings.
- Optimized reaction conditions : Temperature (e.g., 60–80°C for cyclization), solvent choice (e.g., DMF or ethanol for polar intermediates), and catalysts (e.g., Pd for cross-coupling).
Characterization : NMR (¹H/¹³C for stereochemistry), MS (for molecular weight confirmation), and HPLC (purity >95%) are critical .
Q. How do structural features of this compound influence its biological activity?
The compound’s bioactivity is driven by:
- Heterocyclic cores : The pyridazinone and pyridine rings enable π-π stacking with enzyme active sites.
- Piperidine substituents : The acetylated piperidine enhances lipophilicity and blood-brain barrier penetration.
Methodology : Molecular docking studies (e.g., AutoDock Vina) and comparative SAR analysis with analogs (e.g., pyrazole or triazole derivatives) can validate target interactions .
Q. What in vitro assays are recommended for initial biological evaluation?
Prioritize:
- Enzyme inhibition assays : For kinases or phosphodiesterases, using fluorescence-based substrates.
- Receptor binding studies : Radioligand displacement assays (e.g., using ³H-labeled ligands for GPCRs).
- Cytotoxicity profiling : MTT assays on HEK293 or HepG2 cell lines to rule off-target effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological data for this compound?
Discrepancies may arise from:
- Assay variability : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration).
- Impurity profiles : Side products (e.g., deacetylated intermediates) may confound results.
Resolution : - Reproduce assays under standardized conditions (e.g., Eurofins Panlabs protocols).
- Use LC-MS to quantify impurities and correlate with bioactivity .
Q. What strategies optimize the pharmacokinetic profile of this compound?
Key approaches include:
Q. How can target engagement be validated in vivo?
Use:
- Pharmacodynamic markers : Measure downstream biomarkers (e.g., cAMP levels for PDE inhibitors).
- PET/SPECT imaging : Radiolabel the compound (e.g., ¹⁸F for acetylpiperidine) to track tissue distribution.
- Knockout models : Compare efficacy in wild-type vs. target-deficient animals .
Q. What analytical methods are suitable for impurity profiling?
- HPLC-DAD/ELSD : Detect non-UV-active impurities (e.g., acetylpiperidine byproducts).
- LC-HRMS : Identify unknown impurities via exact mass (<5 ppm error).
- NMR-assisted structure elucidation : For stereoisomers or regioisomers .
Q. How does the compound’s stability under physiological conditions impact formulation?
- pH-dependent degradation : Test stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8).
- Lyophilization : For hygroscopic intermediates, use cryoprotectants (e.g., trehalose) to prevent hydrolysis.
Reference stability guidelines : ICH Q1A(R2) for accelerated stability testing .
Q. What computational methods predict off-target interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
